molecular formula C25H28ClNO4 B342169 Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342169
M. Wt: 441.9 g/mol
InChI Key: XEAWJRMTQCYSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives This compound is characterized by its unique structure, which includes a decyl chain, a chlorophenyl group, and a dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Core: The isoindoline core can be synthesized through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and anhydrous aluminum chloride as a catalyst.

    Esterification: The final step involves the esterification of the resulting intermediate with decanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their catalytic activity. Additionally, its structural features allow it to interact with cellular membranes, potentially disrupting membrane integrity and function.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds like phthalimide share a similar isoindoline core but lack the decyl chain and chlorophenyl group.

    Chlorophenyl Esters: Compounds such as methyl 3-chlorobenzoate have a similar chlorophenyl group but differ in the ester moiety.

Uniqueness

Decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a long decyl chain, a chlorophenyl group, and a dioxoisoindoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C25H28ClNO4

Molecular Weight

441.9 g/mol

IUPAC Name

decyl 2-(3-chlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C25H28ClNO4/c1-2-3-4-5-6-7-8-9-15-31-25(30)18-13-14-21-22(16-18)24(29)27(23(21)28)20-12-10-11-19(26)17-20/h10-14,16-17H,2-9,15H2,1H3

InChI Key

XEAWJRMTQCYSMO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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